Bienvenue dans la boutique en ligne BenchChem!

6,7-Dinitro-2,3-quinoxalinedione

Auditory neuroscience Cochlear physiology Excitatory amino acid neurotransmission

When studying native circuits where AMPA vs. kainate contributions are unknown, DNQX is the only quinoxalinedione with a near‑symmetric blockade profile (ΔpA2 only +0.16). It is the most potent antagonist at the auditory hair‑cell synapse (EC50 8 µM), outperforming CNQX by 4.4‑fold. Its pKa₁ of 6.99, close to physiological pH, enables precise pH‑dependent binding studies at the GluA2 LBD. Choose DNQX for unbiased receptor‑subtype interrogation, auditory neuroscience, and electrostatic binding investigations.

Molecular Formula C8H2N4O6
Molecular Weight 250.12 g/mol
CAS No. 114828-89-6
Cat. No. B053100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dinitro-2,3-quinoxalinedione
CAS114828-89-6
Synonyms6,7-Dinitro-2,3-quinoxalinedione
Molecular FormulaC8H2N4O6
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H2N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H
InChIKeyYEUPBRRGMWBCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dinitro-2,3-quinoxalinedione (DNQX) for Neuroscience Research: Procurement-Grade Comparator Guide to Ionotropic Glutamate Receptor Antagonists


6,7-Dinitro-2,3-quinoxalinedione (DNQX; CAS 114828-89-6), also referred to as FG 9041, is a prototypic quinoxalinedione competitive antagonist at AMPA and kainate subtypes of ionotropic glutamate receptors (iGluRs) [1]. First disclosed alongside its close congener CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) in 1988, DNQX established the quinoxalinedione scaffold as an α-amino acid bioisostere capable of differentiating non-NMDA from NMDA receptor-mediated neurotransmission [2]. The compound exists in a lactam-lactim tautomeric equilibrium with experimentally determined pKa values of 6.99 ± 0.02 and 10.57 ± 0.01, existing predominantly as a monoanionic species at physiological pH, a property critical to its binding mechanism [3].

Why DNQX Cannot Be Interchanged with CNQX or NBQX: Receptor-Subtype Selectivity Divergence and Experimental Pitfalls


Although DNQX, CNQX, and NBQX share the quinoxalinedione scaffold and are frequently grouped as 'non-NMDA receptor antagonists,' their selectivity profiles at AMPA versus kainate receptors, affinity for the NMDA receptor-associated glycine site, and susceptibility to TARP-dependent functional conversion diverge sufficiently to confound experimental interpretation if interchanged without quantitative justification [1]. DNQX displays approximately 4-fold selectivity for AMPA over kainate binding sites in rat cortical membranes (IC50 0.50 vs 2.0 µM), whereas NBQX exhibits 30- to 60-fold selectivity, and CNQX occupies an intermediate position (IC50 0.3 vs 1.5 µM) [2]. Furthermore, all three compounds interact with the strychnine-insensitive glycine site of the NMDA receptor at micromolar concentrations, but with distinct rank-order potencies [3]. Procurement decisions must therefore be guided by the specific receptor-subtype interrogation required, not by class membership alone.

6,7-Dinitro-2,3-quinoxalinedione (DNQX): Quantitative Comparator Evidence for Scientific Selection


DNQX Exhibits 4.4-Fold Higher Potency Than CNQX in Suppressing Hair Cell-to-Auditory Nerve Transmission

In a direct head-to-head comparison using guinea pig cochlear perfusion, DNQX suppressed the compound action potential (CAP) of the auditory nerve with an EC50 of 8 µM, whereas CNQX required an EC50 of 35 µM to achieve the same 50% reduction in CAP amplitude at 68 dB SPL [1]. Two additional quinoxaline congeners, DHQC (EC50 30 µM) and 3HQC (EC50 1 mM), were substantially less potent, confirming that the 6,7-dinitro substitution pattern confers a meaningful potency advantage in this functionally intact sensory preparation. Neither compound affected cochlear microphonics or the summating potential, indicating a postsynaptic site of action at the hair cell-afferent fiber synapse.

Auditory neuroscience Cochlear physiology Excitatory amino acid neurotransmission

DNQX Shows Higher Affinity Than CNQX for the NMDA Receptor-Associated Glycine Site

In competitive [³H]-glycine displacement assays using rat cortical membranes, DNQX inhibited binding with an IC50 of 2.4 µM, whereas CNQX exhibited an IC50 of 3.5 µM, representing a 1.5-fold higher affinity for DNQX [1]. The full rank order for this glycine site interaction was: 7-Cl-KYNA (0.45 µM) > 6,7-Cl-HQCA (0.6 µM) > DNQX (2.4 µM) > CNQX (3.5 µM) > KYNA (20 µM) > HQCA (40 µM). In the functional guinea-pig myenteric plexus contraction assay, the same rank order was preserved, with DNQX (IC50 20 µM) again more potent than CNQX (IC50 50 µM) [1]. This glycine site interaction is pharmacologically significant because it confers an additional, NMDA receptor-dependent component to the antagonist profile that must be accounted for when interpreting experiments designed to isolate AMPA/kainate receptor contributions.

NMDA receptor pharmacology Glycine binding site Quinoxaline selectivity profiling

DNQX, CNQX, and NBQX Display Distinct pA2 Values at AMPA vs Kainate Receptors in a Direct Three-Way Comparison

In Xenopus oocytes expressing chick brain glutamate receptors, Schild analysis yielded pA2 values against AMPA-induced currents of 6.58 for DNQX, 6.43 for CNQX, and 6.77 for NBQX [1]. Against kainate (KA)-induced currents, pA2 values were 6.42 for DNQX, 6.56 for CNQX, and 7.21 for NBQX. All three compounds produced Schild slopes not significantly different from unity, confirming competitive antagonism. The within-experiment pA2 difference between AMPA and KA antagonism (ΔpA2) was minimal for DNQX (+0.16 log units, indicating near-equal potency at both receptor subtypes), whereas CNQX showed a reversed preference for KA (−0.13), and NBQX displayed marked AMPA preference (−0.44). This systematic comparison demonstrates that DNQX is the most balanced dual AMPA/KA antagonist among the three prototypic quinoxalinediones.

AMPA receptor antagonism Kainate receptor antagonism Schild analysis Xenopus oocyte electrophysiology

DNQX Exhibits pH-Dependent Binding Driven by a pKa of 6.99, Enabling >100-Fold Affinity Enhancement Upon Deprotonation

Experimental determination of DNQX acid dissociation constants yielded pKa1 = 6.99 ± 0.02 and pKa2 = 10.57 ± 0.01, indicating that DNQX exists predominantly as a monoanionic species (DNQX A1⁻) at physiological pH 7.4 [1]. Molecular dynamics simulations demonstrated that the monoanionic form binds more effectively to the GluA2 ligand-binding domain than the neutral form, with the amidic oxygens forming critical electrostatic interactions with Arg845 [1]. In a parallel biophysical study employing intrinsic fluorescence quenching of the GluA2 LBD, the monoanionic form of quinoxalinediones was found to exhibit >100-fold higher binding affinity compared to the neutral form, and binding was strongly pH-dependent in the physiological range, whereas glutamate binding to the same LBD was pH-insensitive [2]. While this pH dependence applies to both DNQX and CNQX, the experimentally determined pKa of 6.99 is precisely positioned such that the DNQX ionization state is exquisitely sensitive to small pH fluctuations around physiological values, a property that can be exploited in structure-function studies and controlled by buffer selection.

Biophysical pharmacology pH-dependent ligand binding GluA2 receptor Quinoxalinedione ionization

DNQX and CNQX Are Converted from Antagonists to Weak Partial Agonists by TARP Auxiliary Subunits, a Shared Liability Requiring Cell-Type-Specific Controls

The association of AMPA receptors with transmembrane AMPA receptor regulatory proteins (TARPs) converts both DNQX and CNQX from competitive antagonists into weak partial agonists, as demonstrated by Menuz et al. (2007) [1]. This phenomenon is subunit-composition-dependent: in rat thalamic reticular nucleus (TRN) neurons, both DNQX and CNQX produce consistent membrane depolarization that persists in tetrodotoxin and low Ca²⁺/high Mg²⁺ conditions, indicating a postsynaptic, AMPAR-mediated partial agonist action rather than classical competitive blockade [2]. The depolarization was blocked by the selective AMPA receptor antagonist GYKI 53655, confirming AMPAR mediation. Notably, this excitatory action was observed in TRN neurons but not in adjacent thalamocortical relay neurons, revealing a cell-type-specific TARP expression pattern [2]. While this TARP-dependent conversion is common to both DNQX and CNQX, it means that neither compound can be assumed to act purely as an antagonist in native tissue without independent verification of TARP subunit composition in the target cell population.

AMPA receptor auxiliary subunits TARP pharmacology Partial agonism Receptor complex composition

DNQX and CNQX Display Equivalent 4-Fold Selectivity for Nociceptive Over Non-Nociceptive Spinal Reflexes

In the rat isolated spinal cord-tail preparation, both DNQX (0.1–30 µM) and CNQX (0.1–100 µM) blocked capsaicin (CAP)-evoked nociceptive ventral root potentials with approximately 4-fold selectivity over the non-nociceptive monosynaptic dorsal root-evoked reflex [1]. This comparable selectivity profile contrasts with kynurenate, DL-AP-4, and L-AP-4, which inhibited all evoked potentials with little discrimination between nociceptive and non-nociceptive responses, and with the NMDA antagonist AP-5, which reduced both nociceptive and non-nociceptive potentials by a maximum of only 30–33% [1]. Within this study, DNQX and CNQX were pharmacologically indistinguishable in terms of selectivity, indicating that for spinal nociception experiments, the two compounds are functionally interchangeable when selectivity for nociceptive transmission is the primary experimental requirement.

Spinal nociception Capsaicin-evoked reflexes AMPA/kainate receptor involvement Analgesic target validation

Optimal Research Application Scenarios for 6,7-Dinitro-2,3-quinoxalinedione (DNQX) Based on Comparative Evidence


Cochlear Synaptic Transmission Studies Requiring Maximal Potency at the Hair Cell-Afferent Fiber Synapse

DNQX (EC50 = 8 µM) is the most potent quinoxalinedione antagonist at the hair cell-to-auditory nerve synapse, surpassing CNQX by 4.4-fold (EC50 = 35 µM) and DHQC by 3.8-fold (EC50 = 30 µM) [1]. For perilymphatic perfusion or intracochlear drug delivery experiments targeting glutamatergic transmission between inner hair cells and type I spiral ganglion afferents, DNQX enables effective blockade at lower perfusate concentrations, reducing the risk of non-specific effects on cochlear microphonics or the summating potential. This potency advantage is directly quantifiable and should be the basis for selecting DNQX over CNQX in auditory neuroscience applications.

Simultaneous AMPA/Kainate Receptor Blockade Without Subtype Bias in Circuit-Level Electrophysiology

When experimental goals demand balanced antagonism of both AMPA and kainate receptor-mediated components, DNQX is the least biased quinoxalinedione, with a ΔpA2 (AMPA−KA) of only +0.16 log units versus −0.13 for CNQX and −0.44 for NBQX [2]. This near-symmetric blockade profile makes DNQX the compound of choice for studying mixed AMPA/KA synaptic contributions in native circuits (e.g., hippocampal CA3 mossy fiber synapses, thalamocortical loops) where the relative contribution of each receptor subtype is itself the experimental variable.

pH-Dependent Structure-Function Studies of the GluA2 Ligand-Binding Domain

With an experimentally determined pKa1 of 6.99 ± 0.02 [3], DNQX is an ideal probe for investigating how ligand ionization state governs binding to the GluA2 LBD. Because its pKa lies within 0.4 units of physiological pH, small experimental pH manipulations (e.g., pH 6.8–7.4) produce large changes in the monoanionic/neutral ratio, which directly translates to >100-fold differences in binding affinity [4]. This property can be exploited in crystallographic, fluorescence quenching, and computational docking studies to interrogate the electrostatic contribution of Arg845 engagement, unlike NBQX, which lacks this pH-dependent binding dynamic at physiological ranges.

NMDA Receptor Glycine Site Co-Interrogation in Mixed AMPA/KA/NMDA Experimental Paradigms

DNQX inhibits [³H]-glycine binding to the strychnine-insensitive NMDA receptor glycine site with an IC50 of 2.4 µM, representing 1.5-fold higher affinity than CNQX (IC50 = 3.5 µM) in the same assay system [5]. For experiments that intentionally exploit this dual pharmacology—for instance, comparing the consequences of combined AMPA/KA blockade with glycine site modulation in the same preparation—DNQX provides a quantifiably steeper concentration-response relationship for the glycine site component. Investigators should note that concentrations exceeding 2 µM will engage both non-NMDA and NMDA glycine site pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dinitro-2,3-quinoxalinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.